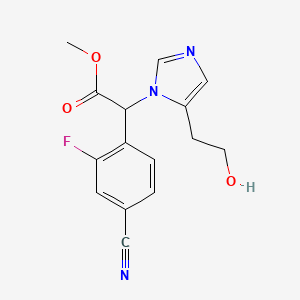
Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate is a synthetic organic compound that features a complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl and imidazole structures, followed by the introduction of the cyano and fluorine groups. Common reagents used in these reactions include:
Nucleophilic substitution reagents: for introducing the fluorine atom.
Cyanation reagents: for adding the cyano group.
Esterification reagents: for forming the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Key factors in industrial production include:
Temperature control: to ensure optimal reaction rates.
Purification techniques: such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution reagents: Sodium azide (NaN3), thiols (R-SH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The cyano and fluorine groups, along with the imidazole ring, may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-cyano-2-chlorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate
- Methyl 2-(4-cyano-2-bromophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate
- Methyl 2-(4-cyano-2-iodophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate
Uniqueness
The presence of the fluorine atom in Methyl 2-(4-cyano-2-fluorophenyl)-2-(5-(2-hydroxyethyl)-1H-imidazol-1-yl)acetate distinguishes it from its analogs with other halogens. Fluorine’s unique electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C15H14FN3O3 |
|---|---|
Peso molecular |
303.29 g/mol |
Nombre IUPAC |
methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-hydroxyethyl)imidazol-1-yl]acetate |
InChI |
InChI=1S/C15H14FN3O3/c1-22-15(21)14(19-9-18-8-11(19)4-5-20)12-3-2-10(7-17)6-13(12)16/h2-3,6,8-9,14,20H,4-5H2,1H3 |
Clave InChI |
NQZHDCUTHOKYRX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=C(C=C(C=C1)C#N)F)N2C=NC=C2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)
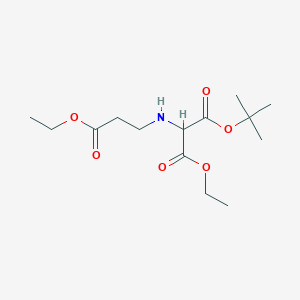
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)

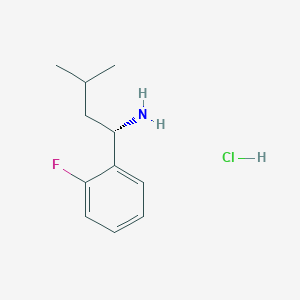
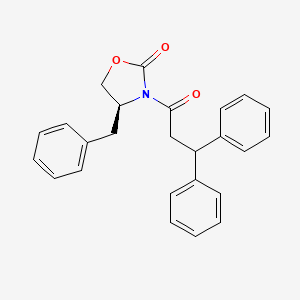

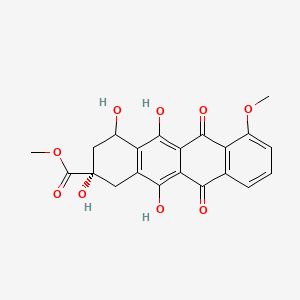

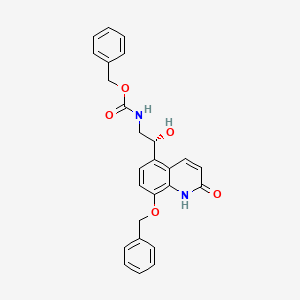
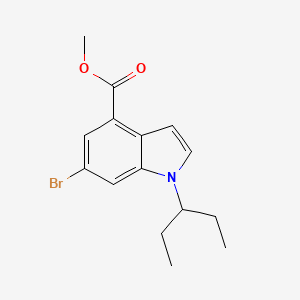
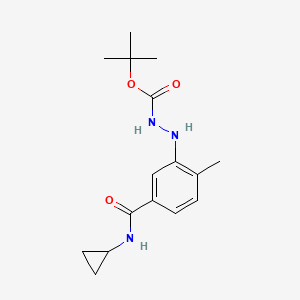
![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
